molecular formula C14H14O3 B13586309 1-(Benzofuran-5-yl)cyclopentane-1-carboxylic acid

1-(Benzofuran-5-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13586309
M. Wt: 230.26 g/mol
InChI Key: STYSYZTWQJGGRD-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid is an organic compound featuring a benzofuran moiety fused to a cyclopentane ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring, followed by further functionalization to introduce the cyclopentane and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts, such as palladium or copper, to facilitate the cyclization and functionalization reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzofuran derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of polymers, dyes, and other industrial materials

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various physiological processes. The compound may also interact with receptors and signaling pathways involved in disease progression .

Comparison with Similar Compounds

Uniqueness: 1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, combining the benzofuran ring with a cyclopentane carboxylic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-(1-benzofuran-5-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H14O3/c15-13(16)14(6-1-2-7-14)11-3-4-12-10(9-11)5-8-17-12/h3-5,8-9H,1-2,6-7H2,(H,15,16)

InChI Key

STYSYZTWQJGGRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)OC=C3)C(=O)O

Origin of Product

United States

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